molecular formula C10H8N2O2 B1607488 3-Aminoquinoline-4-carboxylic acid CAS No. 75353-47-8

3-Aminoquinoline-4-carboxylic acid

Cat. No. B1607488
CAS RN: 75353-47-8
M. Wt: 188.18 g/mol
InChI Key: WKNYGHMNOKYOJY-UHFFFAOYSA-N
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Description

3-Aminoquinoline-4-carboxylic acid is a heterocyclic compound with a characteristic double-ring structure. It consists of a benzene ring fused with a pyridine moiety, having the molecular formula C₉H₇N . Quinoline derivatives, including this compound, have gained significant attention due to their versatile applications in both natural and synthetic chemistry. They serve as essential scaffolds for drug discovery and play a crucial role in medicinal chemistry .


Synthesis Analysis

Several synthesis protocols exist for constructing the quinoline scaffold. Notable classical methods include the Gould–Jacob , Friedländer , Ptzinger , Skraup , Doebner von Miller , and Conrad Limpach approaches. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the construction and functionalization of quinolines .

For instance, the Skraup/Doebner–von Miller synthesis involves aniline and glycerine as starting materials. The reaction proceeds to yield quinoline .


Molecular Structure Analysis

The molecular structure of 3-Aminoquinoline-4-carboxylic acid comprises an amino group (NH₂) at position 3 and a carboxylic acid group (COOH) at position 4 on the quinoline ring. The arrangement of atoms within the ring system influences its chemical properties and reactivity .


Chemical Reactions Analysis

3-Aminoquinoline-4-carboxylic acid can participate in various chemical reactions, including substitution, condensation, and cyclization processes. These reactions lead to the formation of derivatives with altered functional groups, which may exhibit distinct biological activities .


Physical And Chemical Properties Analysis

  • NMR Spectra : Notable peaks correspond to various carbon and hydrogen atoms in the quinoline ring system .

Scientific Research Applications

Synthesis Methods

  • Novel Synthesis Approaches : Researchers Bujok et al. (2010) developed a method for synthesizing 3-aminoquinoline carboxylic acid derivatives. They used ethyl N-pivaloyl-3-aminocrotonate and substituted nitroarenes, followed by hydrolysis and decarboxylation under mild conditions to produce diversely substituted 3-aminoquinolines (Bujok, Kwast, Cmoch, & Wróbel, 2010).

  • Auxiliary-Assisted Catalysis : Shabashov and Daugulis (2010) utilized 8-aminoquinoline auxiliary in palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds in carboxylic acid derivatives. Their method showed functional group tolerance and allowed functionalization of amino- and hydroxy-acid derivatives (Shabashov & Daugulis, 2010).

Chemical Properties and Reactions

  • Chemical Transformations : Althuis et al. (1980) synthesized more than 50 derivatives of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid, highlighting the chemical versatility of the quinoline structure. They observed significant intravenous antiallergy activity in these compounds (Althuis, Kadin, Czuba, Moore, & Hess, 1980).

  • Structural Studies : Smith et al. (2001) studied the interactions of 8-aminoquinoline with various aromatic carboxylic acids, providing insights into the structural aspects of these compounds. They used infrared spectroscopy and single-crystal X-ray diffraction methods to characterize these interactions (Smith, Wen, Bott, White, & Willis, 2001).

Applications in Organic Chemistry

  • Direct Functionalization : Corbet and De Campo (2013) highlighted 8-aminoquinoline as an efficient directing group in metal-catalyzed direct functionalization of C-H bonds. They noted its wide range of applicability in metal-mediated reactions, making it a valuable tool in organic synthesis (Corbet & De Campo, 2013).

  • Selective Arylation : Le et al. (2019) used 1-aminopyridinium ylides, comparable to aminoquinoline, for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds. This study demonstrates the versatility of quinoline derivatives in selective chemical reactions (Le, Nguyen, & Daugulis, 2019).

properties

IUPAC Name

3-aminoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-7-5-12-8-4-2-1-3-6(8)9(7)10(13)14/h1-5H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNYGHMNOKYOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332691
Record name 3-aminoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75353-47-8
Record name 3-aminoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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